molecular formula C23H27N5O3 B124920 Mpmpcp CAS No. 149692-09-1

Mpmpcp

Cat. No.: B124920
CAS No.: 149692-09-1
M. Wt: 421.5 g/mol
InChI Key: PMKMCABYJLILBB-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of UR-12519 involves the preparation of 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines. The synthetic route typically includes the following steps:

Industrial production methods for UR-12519 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

UR-12519 undergoes several types of chemical reactions, including:

    Oxidation: UR-12519 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in UR-12519.

    Substitution: Various substitution reactions can be carried out to introduce different substituents onto the piperazine core.

Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

UR-12519 exerts its effects by antagonizing the platelet activating factor receptor. This receptor is involved in various biological processes, including platelet aggregation, inflammation, and immune responses. By blocking this receptor, UR-12519 can inhibit these processes, leading to its therapeutic effects. The molecular targets and pathways involved include the inhibition of platelet activating factor-induced signaling pathways .

Comparison with Similar Compounds

UR-12519 can be compared with other platelet activating factor receptor antagonists, such as:

    UR-12460: Another compound developed by the same company, which also targets the platelet activating factor receptor but has different acyl substituents.

    WEB-2086: A well-known platelet activating factor receptor antagonist with similar pharmacological properties.

UR-12519 is unique due to its specific acyl and cyanomethyl substituents, which contribute to its potency and selectivity as a receptor antagonist .

Properties

CAS No.

149692-09-1

Molecular Formula

C23H27N5O3

Molecular Weight

421.5 g/mol

IUPAC Name

methyl N-[3-[4-[cyano-(2-methylpyridin-3-yl)methyl]piperazin-1-yl]-3-oxo-1-phenylpropyl]carbamate

InChI

InChI=1S/C23H27N5O3/c1-17-19(9-6-10-25-17)21(16-24)27-11-13-28(14-12-27)22(29)15-20(26-23(30)31-2)18-7-4-3-5-8-18/h3-10,20-21H,11-15H2,1-2H3,(H,26,30)

InChI Key

PMKMCABYJLILBB-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=N1)C(C#N)N2CCN(CC2)C(=O)CC(C3=CC=CC=C3)NC(=O)OC

Canonical SMILES

CC1=C(C=CC=N1)C(C#N)N2CCN(CC2)C(=O)CC(C3=CC=CC=C3)NC(=O)OC

Synonyms

1-(3-(N-(methoxycarbonyl)amino)-3-phenylpropanoyl)-4-((2-methyl-3-pyridyl)cyanomethyl)piperazine
MPMPCP

Origin of Product

United States

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